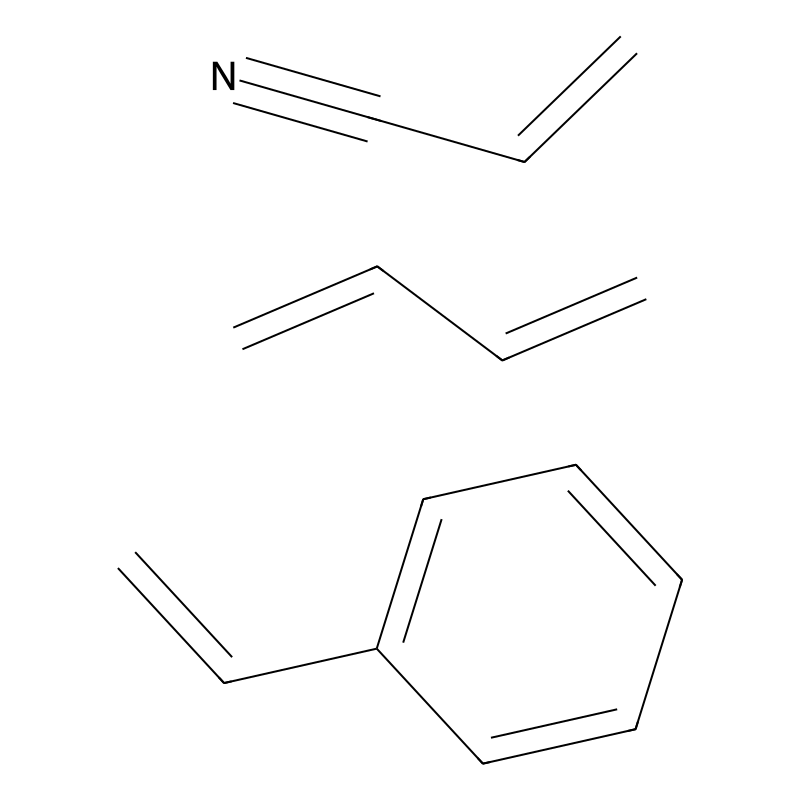

2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Limited Application in Pure Form:

While widely used in industry, ABS finds limited direct application in scientific research due to its complex and variable composition. The specific ratios of the three monomers (acrylonitrile, butadiene, and styrene) can significantly impact the material's properties, making it challenging to achieve consistent and reproducible results in research experiments.

Focus on Composite Materials and Surface Modification:

Research efforts involving ABS primarily focus on its use as a composite material or its surface modification for specific applications. Here are some examples:

- Reinforcement with various fillers: Researchers explore incorporating different fillers like clay nanoparticles, carbon fibers, or glass fibers into the ABS matrix to improve its mechanical properties, such as strength, stiffness, and thermal stability.

- Modification for biomedical applications: Surface modification techniques like plasma treatment or grafting are employed to improve the biocompatibility and functionality of ABS for potential use in bone implants, drug delivery devices, or biosensors.

- Enhancing conductivity for electronic applications: Doping with conductive materials or incorporating conductive polymers into the ABS matrix is being explored to create electrostatic dissipative (ESD) materials for electronic components or electroactive polymers for sensors and actuators.

2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene, commonly known as a type of thermoplastic elastomer, is a copolymer that combines the properties of rubber and plastic. This compound is characterized by its flexibility, durability, and resistance to various chemicals. It is primarily used in applications requiring high strength and elasticity, making it suitable for diverse industrial uses.

The polymer is formed from the polymerization of 2-propenenitrile (commonly referred to as acrylonitrile), 1,3-butadiene, and ethenylbenzene (styrene). The molecular structure of this compound includes alternating units from these three monomers, which contribute to its unique properties. The chemical formula can be represented as a complex arrangement of these monomers, leading to a high molecular weight polymer.

- Flammability: ABS is considered flammable and can burn readily, releasing toxic fumes including hydrogen cyanide and styrene.

- Toxicity: Inhalation of dust or fumes can cause irritation to respiratory passages. Long

- Free Radical Polymerization: This is the primary method for synthesizing this polymer. Free radicals initiate the reaction between the monomers:

- 2-Propenenitrile reacts with 1,3-butadiene and ethenylbenzene under heat or light to form the copolymer.

- Crosslinking Reactions: In some formulations, crosslinking agents may be added to enhance the thermal stability and mechanical strength of the polymer.

- Post-Polymerization Modifications: These may include reactions that modify the polymer's surface properties or enhance compatibility with other materials.

The synthesis methods for this copolymer typically include:

- Bulk Polymerization: This method involves dissolving the monomers in a solvent and allowing them to react under controlled conditions.

- Emulsion Polymerization: A more common method for producing thermoplastic elastomers, where the monomers are emulsified in water.

- Suspension Polymerization: This technique allows for better control over particle size and distribution.

Each method has its advantages regarding control over molecular weight and distribution of the final product.

2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene finds numerous applications across various industries:

- Automotive Industry: Used in manufacturing parts such as bumpers and dashboards due to its impact resistance.

- Consumer Goods: Found in products like adhesives, sealants, and coatings.

- Electrical Insulation: Utilized for its insulating properties in electrical cables.

- Medical Devices: Employed in applications requiring biocompatibility and flexibility.

Interaction studies focus on how this polymer interacts with other materials or environmental factors. Research indicates that:

- The polymer exhibits good compatibility with various fillers and additives, enhancing its mechanical properties.

- Its interaction with solvents can lead to swelling or degradation under certain conditions .

- Studies on thermal stability show that it maintains integrity at elevated temperatures compared to other polymers.

Several compounds share similarities with 2-propenenitrile, polymer with 1,3-butadiene and ethenylbenzene. Here is a comparison highlighting its uniqueness:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Acrylonitrile Butadiene Styrene | Widely used thermoplastic; good impact resistance | Higher rigidity compared to 2-propenenitrile polymer |

| Styrene Butadiene Rubber | Excellent elasticity; used in tires | More rubber-like properties; less chemical resistance |

| Polybutadiene | High resilience; primarily used in rubber products | Lacks the nitrile component; less chemical resistance |

| Ethylene Propylene Diene Monomer | Good weather resistance; used in roofing | Superior weathering characteristics compared to 2-propenenitrile |

Density

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 69 of 109 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 40 of 109 companies with hazard statement code(s):;

H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (95%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Impurities

Other CAS

97048-04-9

Wikipedia

Methods of Manufacturing

All manufacturing processes for ABS involve the polymerization of styrene and acrylonitrile monomers in the presence of an elastomer (typically polybutadiene or a butadiene copolymer) to produce SAN /styrene and acrylonitrile copolymer/ that has been chemically bonded or "grafted" to the rubber component termed the "substrate."

General Manufacturing Information

2-Propenenitrile, polymer with 1,3-butadiene and ethenylbenzene: ACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

A typical medium impact grade of acrylonitrile-butadiene-styrene copolymer is derived from 57.4% styrene, 13.3% butadiene and 29.3% acrylonitrile...

A plastic material made from acrylonitrile, butadiene and styrene was first introduced in the US in the late 1940's. The polymer was a physical blend of a butadiene-acrylonitrile rubbery copolymer and a styrene-acrylonitrile copolymer. In the 1950' s, the technique of grafting styrene and acrylonitrile onto polybutadiene rubber was perfected, thus introducing the acrylonitrile-butadiene-styrene copolymers in use today. These copolymers were first produced commercially in Japan in 1964.

ABS contains over 50% styrene and varying amounts of butadiene and acrylonitrile. Some production is from swing capacity. ABS is the largest volume engineering thermoplastic. High impact polystyrene has become almost as expensive as ABS so some manufacturers have changed back to ABS resins

Analytic Laboratory Methods

Acrylonitrile-butadiene-styrene (ABS) resin manufacturing wastewater is a complicated, toxic and refractory industrial wastewater. Comprehensive and accurate analysis of the typical pollutants in ABS resin manufacturing wastewater is critical to develop cost-effective wastewater treatment technologies. In this paper, a comprehensively qualitative analysis combined with three complementary methods has been developed for the detection of typical pollutants in ABS resin manufacturing wastewater from three production sections, and thirty-seven compounds had been detected and further confirmed by this analysis method with standards. Simultaneous chromatographic separation and quantification of seven representative pollutants, including three mononuclear aromatics, three acrylonitrile dimers and one acrylonitrile derivative, were achieved by GC-FID system. The detection limits of this method for seven representative pollutants were in the range of 0.007-0.89 mg/L. The within-day and between-day precisions of this method were less than 6.5% (RSD, n=6). The recoveries of the representative pollutants reached 90-120%. The ABS resin manufacturing wastewater from E zone was successfully determined by this method, with two mononuclear aromatics and three acrylonitrile dimers accounting for 57.73% and 40.63% of the selected seven compounds, respectively. These results reveal that the removal of mononuclear aromatics and acrylonitrile dimers is a key to treat this wastewater.